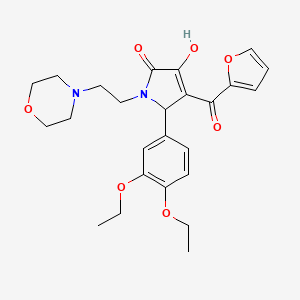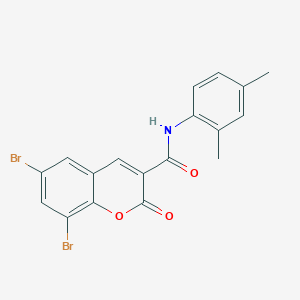![molecular formula C30H33ClN2O3 B12139159 9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12139159.png)
9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzoxazines, which are known for their stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the benzoxazine ring.
Substitution Reactions: The introduction of the chloro, ethoxy, and hexyloxy groups is achieved through substitution reactions. These reactions are typically carried out in the presence of strong bases or acids to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.
Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced under specific conditions to yield different reduced forms.
Substitution: As mentioned earlier, substitution reactions are crucial in the synthesis of this compound. It can also undergo further substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deoxygenated products.
科学的研究の応用
Chemistry
In chemistry, 9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a precursor for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
This compound has potential applications in biological research, particularly in studying enzyme interactions and cellular processes. Its unique structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory or anticancer activities, although more research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for creating high-performance materials with specific properties.
作用機序
The mechanism by which 9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these molecules, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Similar Compounds
- 9-Chloro-2-(4-methoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Chloro-2-(4-ethoxyphenyl)-5-[4-(butyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
Compared to similar compounds, 9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its specific substituents, which confer unique chemical and physical properties. These differences can affect its reactivity, stability, and interactions with biological molecules, making it a distinct and valuable compound for various applications.
特性
分子式 |
C30H33ClN2O3 |
|---|---|
分子量 |
505.0 g/mol |
IUPAC名 |
9-chloro-2-(4-ethoxyphenyl)-5-(4-hexoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C30H33ClN2O3/c1-3-5-6-7-18-35-25-15-10-22(11-16-25)30-33-28(26-19-23(31)12-17-29(26)36-30)20-27(32-33)21-8-13-24(14-9-21)34-4-2/h8-17,19,28,30H,3-7,18,20H2,1-2H3 |
InChIキー |
QYXOEDBNXAJTTK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=C(O2)C=CC(=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-(3-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12139078.png)
![3'-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12139086.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12139088.png)
![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139103.png)
![4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12139114.png)
![Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}a cetate](/img/structure/B12139126.png)
![1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12139127.png)
![2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B12139130.png)
![(5E)-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12139131.png)
![N-[(1Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B12139132.png)


![N-(2-bromophenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12139141.png)
![3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12139157.png)
